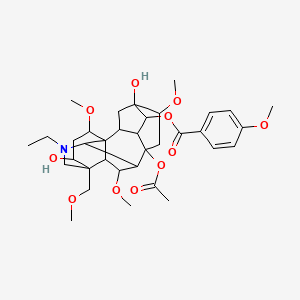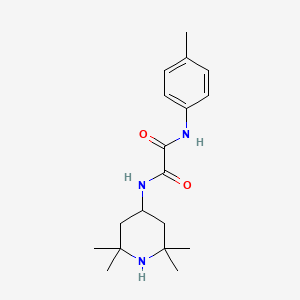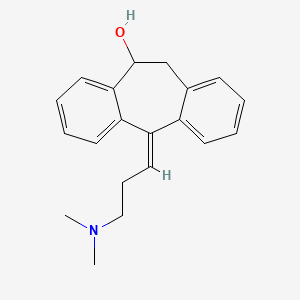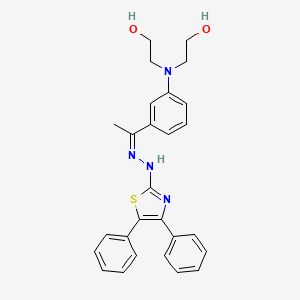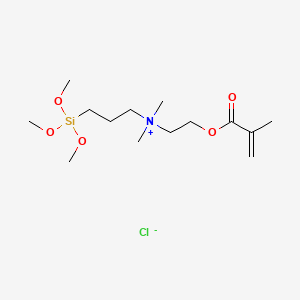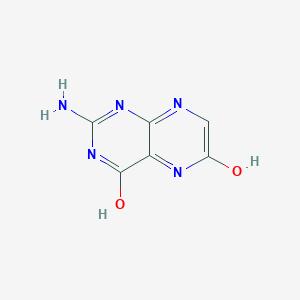
Xanthopterin
Vue d'ensemble
Description
Xanthopterin is a yellow, crystalline solid that occurs mainly in the wings of butterflies and in the urine of mammals . Small microorganisms convert it into folic acid . It is the end product of a non-conjugated pteridine compound and inhibits the growth of lymphocytes produced by concanavalin .
Synthesis Analysis
In water strider embryos, xanthopterin and erythropterin-based pigmentation has been shown to depend on many of the same biosynthetic steps that govern pterin-based eye color in fruit flies . This suggests a deep conservation of the molecular mechanisms producing these pigments in insects .Molecular Structure Analysis
The molecular formula of Xanthopterin is C6H5N5O2 . The IUPAC name is 2-amino-3,5-dihydropteridine-4,6-dione . The InChI is 1S/C6H5N5O2/c7-6-10-4-3 (5 (13)11-6)9-2 (12)1-8-4/h1H, (H,9,12) (H3,7,8,10,11,13) .Chemical Reactions Analysis
Xanthopterin and erythropterin-based pigmentation has been shown to depend on many of the same biosynthetic steps that govern pterin-based eye color in fruit flies . This suggests a deep conservation of the molecular mechanisms producing these pigments in insects .Physical And Chemical Properties Analysis
Xanthopterin has a molecular weight of 179.14 g/mol . It is a yellow, crystalline solid .Applications De Recherche Scientifique
Application
It has been suggested that the Oriental hornet uses xanthopterin as a light-harvesting molecule to transform light into electrical energy .
Method
The yellow tissues of the hornet’s exoskeleton contain xanthopterin. These tissues trap light, and the xanthopterin pigment converts it into electrical energy .
Results
Although the conversion efficiency is only 0.335% , this discovery is significant as it’s the first known instance of a member of the animal kingdom converting sunlight into electricity .
Breast Cancer Research
Application
Xanthopterin, along with other pteridines, has been studied in the context of breast cancer. The metabolism of these compounds is altered in breast cancer cells .
Method
In a study, a progressive breast cancer cell line model was dosed with folic acid, and the levels of various pteridines, including xanthopterin, were analyzed .
Results
Folic acid dosing increased extracellular levels of xanthopterin in a dose-dependent manner. This suggests that higher folate levels contribute to increased formation and excretion of pteridine derivatives, including xanthopterin .
Solar Cell Research
Application
Xanthopterin has been used in an organic solar cell to harvest light .
Method
A solar cell was built using xanthopterin. When light was shed on the electrode containing xanthopterin, the pigment generated electricity .
Results
The solar cell using xanthopterin was able to convert light into electricity, although the conversion efficiency was relatively low .
Folic Acid Metabolism
Application
Xanthopterin is a metabolic intermediate in the pathways of various cofactors and vitamins, including folic acid .
Method
Microorganisms convert xanthopterin into folic acid . This process is crucial for the synthesis of DNA and other important biological molecules.
Results
The conversion of xanthopterin to folic acid is a key step in the metabolic pathways of various cofactors and vitamins .
Detoxification of Harmful Compounds
Application
Pterin-containing enzymes, including those that contain xanthopterin, play a role in the detoxification of harmful compounds .
Method
These enzymes use pterins as redox cofactors to catalyze the breakdown of harmful compounds .
Results
The detoxification process helps to protect the organism from potential damage and contributes to global nutrient cycles .
Detoxification of Harmful Compounds by Electroactive Microorganisms
Application
Electroactive microorganisms (EAMs) can detoxify toxic pollutants extracellularly to a certain extent, which is related to their unique extracellular electron transfer (EET) function .
Method
These EAMs use pterins as redox cofactors to catalyze the breakdown of harmful compounds .
Results
The detoxification process helps to protect the organism from potential damage and contributes to global nutrient cycles .
Safety And Hazards
Orientations Futures
Pterins have intermediate characteristics (endogenously produced, typically bright) between two well-studied pigment types, melanins (endogenously produced, typically cryptic) and carotenoids (dietary uptake, typically bright), providing unique opportunities to address general questions about the biology of coloration . Crucial gaps persist in our knowledge on the molecular basis underlying the production and deposition of pterins . Therefore, there is a need for functional studies on systems amenable for laboratory manipulation, but also on systems that exhibit natural variation in pterin pigmentation .
Propriétés
IUPAC Name |
2-amino-3,5-dihydropteridine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURKRJGMSKJIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152282 | |
| Record name | Xanthopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthopterin | |
CAS RN |
119-44-8 | |
| Record name | Xanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XANTHOPTERIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | XANTHOPTERIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthopterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopteridine-4(3H),6(5H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHOPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V66551EU1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid](/img/structure/B1683517.png)

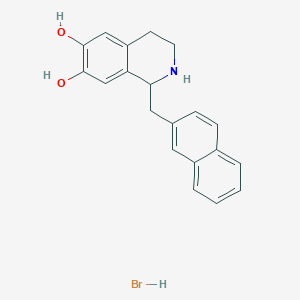
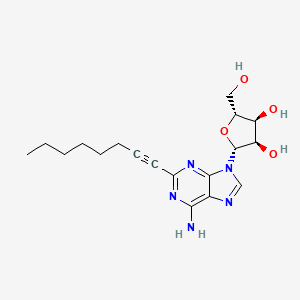
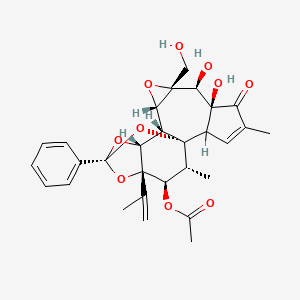

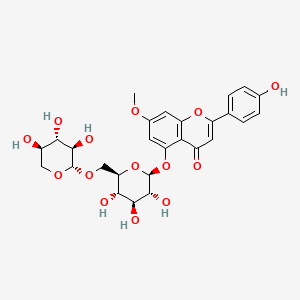
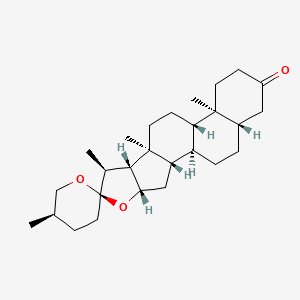
![4-{[(3-Methoxy-2-prop-2-enyloxyphenyl)methyl]amino}-1,2,4-triazole-3-thiol](/img/structure/B1683532.png)
